3-(4-chlorophenyl)-1-(3,3-dimethyl-2-oxobutyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Overview
Description
3-(4-chlorophenyl)-1-(3,3-dimethyl-2-oxobutyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound with a unique structure that combines a chlorophenyl group, a dimethyl-oxobutyl group, and a purino-triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(3,3-dimethyl-2-oxobutyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. The process begins with the preparation of the purino-triazine core, followed by the introduction of the chlorophenyl and dimethyl-oxobutyl groups. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-(3,3-dimethyl-2-oxobutyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chlorophenyl derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-1-(3,3-dimethyl-2-oxobutyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(3,3-dimethyl-2-oxobutyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-(3,3-dimethyl-2-oxobutyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione: shares structural similarities with other purino-triazine derivatives and chlorophenyl compounds.
7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione: Lacks the chlorophenyl and dimethyl-oxobutyl groups.
3-(4-chlorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione: Lacks the dimethyl-oxobutyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3,3-dimethyl-2-oxobutyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O3/c1-21(2,3)15(29)11-28-19-23-17-16(18(30)26(5)20(31)25(17)4)27(19)10-14(24-28)12-6-8-13(22)9-7-12/h6-9H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLCLIWAAPKGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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